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Compound of Interest

Compound Name:
3-Bromo-4-

(trifluoromethyl)benzaldehyde

Cat. No.: B112541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Bromo-4-
(trifluoromethyl)benzaldehyde and its structural isomers, offering insights into their chemical

properties, reactivity in key synthetic transformations, and potential applications in medicinal

chemistry. The information is intended to assist researchers in selecting the optimal building

block for their specific synthetic needs.

Physicochemical Properties
A comparison of the key physicochemical properties of 3-Bromo-4-
(trifluoromethyl)benzaldehyde and its relevant isomers is presented in Table 1. These

properties can influence solubility, reactivity, and other experimental parameters.
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Property

3-Bromo-4-
(trifluoromethy
l)benzaldehyd
e

4-Bromo-3-
(trifluoromethy
l)benzaldehyd
e

3-Bromo-4-
(trifluorometho
xy)benzaldehy
de

3-Bromo-4-
fluorobenzalde
hyde

CAS Number 372120-55-3[1] 34328-47-7 85366-66-1[2] 77771-02-9[3]

Molecular

Formula
C₈H₄BrF₃O[1] C₈H₄BrF₃O C₈H₄BrF₃O₂[2] C₇H₄BrFO[3]

Molecular Weight 253.02 g/mol [1] 253.02 g/mol 269.01 g/mol [2] 203.01 g/mol [3]

Appearance Not specified Light yellow solid Not specified

Colorless to

white to pale

yellow fused

solid or clear

liquid as melt[4]

Boiling Point Not specified Not specified Not specified
138-139 °C/2.5

mmHg

Melting Point Not specified Not specified Not specified 28.0-34.0 °C[4]

LogP 3.2804[1] Not specified 3.3[2] 2.2[3]

Reactivity and Performance in Key Organic
Reactions
3-Bromo-4-(trifluoromethyl)benzaldehyde is a versatile intermediate in organic synthesis,

primarily utilized for its reactive aldehyde and aryl bromide functionalities. The electron-

withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the

benzaldehyde, making it a good substrate for various nucleophilic additions.

Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety of 3-Bromo-4-(trifluoromethyl)benzaldehyde allows for participation

in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form

C-C bonds. While specific comparative yield data for this exact compound is not readily

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemscene.com/product/372120-55-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-_trifluoromethoxy_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-fluorobenzaldehyde
https://www.chemscene.com/product/372120-55-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-_trifluoromethoxy_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-fluorobenzaldehyde
https://www.chemscene.com/product/372120-55-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-_trifluoromethoxy_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-fluorobenzaldehyde
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963
https://www.chemscene.com/product/372120-55-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-_trifluoromethoxy_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-fluorobenzaldehyde
https://www.benchchem.com/product/b112541?utm_src=pdf-body
https://www.benchchem.com/product/b112541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


available in the searched literature, the general principles of Suzuki-Miyaura couplings suggest

that the electronic properties of the trifluoromethyl group can influence reactivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

This protocol provides a general framework for a Suzuki-Miyaura coupling reaction.

Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine

the aryl bromide (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a

palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or

Cs₂CO₃, 2.0-3.0 equiv.).

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, or

dioxane and water.

Reaction Execution: Heat the reaction mixture with vigorous stirring. Reaction temperatures

can range from 80°C to 110°C. Monitor the reaction progress by an appropriate method,

such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry

(GC-MS).

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by a suitable method, such as column chromatography

on silica gel.

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Reaction Preparation Reaction Workup & Purification

Combine Aryl Bromide,
Boronic Acid, Base,

and Catalyst

Add Degassed
Solvent

Heat and Stir
(e.g., 80-110 °C)

Monitor Progress
(TLC/GC-MS)

Extraction and
Washing Dry and Concentrate Column

Chromatography Isolated Product
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General workflow for a Suzuki-Miyaura cross-coupling reaction.

Wittig Reaction
The aldehyde group of 3-Bromo-4-(trifluoromethyl)benzaldehyde is a key functional handle

for olefination reactions, such as the Wittig reaction. This reaction allows for the formation of a

carbon-carbon double bond. The electron-withdrawing trifluoromethyl group can enhance the

reactivity of the aldehyde towards the phosphorus ylide.

Experimental Protocol: General Procedure for a Wittig Reaction

This protocol outlines a general procedure for a Wittig reaction with an aldehyde.

Ylide Generation: Prepare the phosphonium ylide by treating a triphenylphosphonium salt

with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an

anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

Reaction with Aldehyde: Add the aldehyde (1.0 equiv.), dissolved in a suitable anhydrous

solvent, to the ylide solution at an appropriate temperature (often ranging from -78°C to room

temperature).

Reaction Execution: Allow the reaction to stir for a period of time, monitoring its progress by

TLC.

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent, wash the combined organic layers, dry, and

concentrate.

Purification: The crude product is often purified by column chromatography to separate the

desired alkene from the triphenylphosphine oxide byproduct.

The general mechanism of the Wittig reaction is illustrated in the following diagram:
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Simplified mechanism of the Wittig reaction.

Application in Medicinal Chemistry: Kinase
Inhibitors and Signaling Pathways
Trifluoromethyl-substituted aromatic compounds are prevalent in medicinal chemistry, often

incorporated to enhance metabolic stability, binding affinity, and cell permeability of drug

candidates. While direct evidence linking 3-Bromo-4-(trifluoromethyl)benzaldehyde to a

specific signaling pathway is limited in the available literature, its structural motifs are found in

molecules targeting various protein kinases.

For instance, derivatives of 3-substituted benzamides have been investigated as Bcr-Abl

kinase inhibitors for the treatment of chronic myeloid leukemia.[5] Furthermore,

trifluoromethylphenyl groups are key components in some inhibitors of the MAPK/ERK

signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[6]

Dysregulation of this pathway is implicated in various cancers.
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The general MAPK/ERK signaling pathway is outlined below:
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Simplified overview of the MAPK/ERK signaling pathway.
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The utility of 3-Bromo-4-(trifluoromethyl)benzaldehyde as a starting material for the

synthesis of potential kinase inhibitors lies in its ability to undergo sequential, site-selective

modifications of its aldehyde and aryl bromide functionalities, allowing for the construction of

complex molecular architectures.

Spectroscopic Data
Representative spectroscopic data for related compounds can be found in public databases

such as PubChem and the NIST WebBook. While a full dataset for 3-Bromo-4-
(trifluoromethyl)benzaldehyde is not readily available, the following are expected

characteristic spectral features:

¹H NMR: A singlet for the aldehyde proton (CHO) typically between δ 9.8-10.2 ppm. Aromatic

protons will appear as multiplets in the aromatic region (δ 7.5-8.5 ppm), with coupling

patterns dictated by the substitution pattern.

¹³C NMR: The carbonyl carbon of the aldehyde will resonate significantly downfield (typically

>190 ppm). The carbon bearing the trifluoromethyl group will show a quartet due to coupling

with the fluorine atoms.

IR: A strong absorption band for the carbonyl (C=O) stretch of the aldehyde will be present

around 1700-1720 cm⁻¹. C-H stretching of the aromatic ring and the aldehyde will also be

observed.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic

isotopic patterns for the bromine atom. Fragmentation patterns will likely involve the loss of

the formyl group and bromine.

Conclusion
3-Bromo-4-(trifluoromethyl)benzaldehyde is a valuable building block for organic synthesis,

particularly for the construction of complex molecules with potential pharmaceutical

applications. Its dual reactivity at the aldehyde and aryl bromide positions, coupled with the

electronic influence of the trifluoromethyl group, provides a versatile platform for a range of

chemical transformations. While direct comparative performance data with its isomers is

limited, the general principles of organic reactivity and the provided experimental frameworks

can guide researchers in its effective utilization. Its structural similarity to motifs found in known
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kinase inhibitors suggests its potential as a starting material for the development of novel

therapeutics targeting signaling pathways implicated in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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